N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide -

N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Catalog Number: EVT-3829520
CAS Number:
Molecular Formula: C24H26N2O3S
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent, orally active leukotriene receptor antagonist []. It exhibits a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes and a pKB of 10.13 +/- 0.14 versus LTE4 on guinea pig trachea. It also demonstrates an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs [].

Relevance: ZENECA ZD3523 and the target compound, N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, share the common feature of a sulfonamide group (R-SO2-NH-R') attached to a substituted benzene ring. They also both feature an amide group, though in different positions relative to the core structure. This structural similarity suggests potential shared pharmacophoric elements and possible overlap in their biological targets.

(2S)-2-benzyl-3- [[(1-methylpiperazin-4-yl)sulfonyl]propionyl]-3-thiazol-4-yl-L-alanine amide of (2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-methylheptane (A-72517)

Compound Description: This compound is an orally active renin inhibitor with excellent bioavailability in rats and ferrets (>25%) []. Despite being subject to hepatic elimination in monkeys, it has shown efficacy in this species [].

Relevance: A-72517 and N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide both possess a benzyl group directly attached to an amide nitrogen. This shared structural feature, coupled with the presence of a sulfonamide group in A-72517, points towards a potential relationship in their molecular recognition patterns and possibly some overlap in biological activity, despite belonging to different drug classes.

4-Chloro-N-(3,4-dimethylphenyl)-2-methylbenzenesulfonamide

Compound Description: This compound is a simple sulfonamide derivative with a confirmed crystal structure. The conformation of the N—C bond in the C—SO2—NH—C segment is gauche with respect to the S=O bonds []. The crystal structure exhibits inversion-related dimers linked by pairs of N—H⋯O hydrogen bonds [].

Relevance: 4-Chloro-N-(3,4-dimethylphenyl)-2-methylbenzenesulfonamide shares a core sulfonamide structure with N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, specifically the presence of a 3,4-dimethylphenyl group directly attached to the sulfonamide nitrogen. This suggests a similar chemical behavior and potential for analogous interactions with biological targets.

2,4-pyrimidinediamine compounds

Compound Description: This refers to a broad class of compounds with a 2,4-pyrimidinediamine core structure, including several specific examples detailed in the patent []. These compounds are designed and synthesized to explore their potential therapeutic applications, particularly as inhibitors of protein kinases [].

Relevance: While the target compound, N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, does not contain the 2,4-pyrimidinediamine core, the patent [] discusses a wide array of chemical modifications at the N2 and N4 positions of the pyrimidine ring. These modifications include various aryl substituents with diverse substituents, including alkyl, alkoxy, halogen, and haloalkoxy groups, which are also present in the target compound. This suggests that some of the structure-activity relationship insights gained from studying 2,4-pyrimidinediamine derivatives could be relevant to understanding the potential activity of the target compound.

N,N′-bidentate ligands

Compound Description: This describes a class of ligands characterized by the presence of two nitrogen atoms capable of coordinating to a metal center. The specific N,N′-bidentate ligands synthesized and discussed in the study [] are based on a pyridine ring connected to an imine (C=N) group, with various aryl substituents attached to the imine nitrogen []. These ligands are used to form half-sandwich η6-toluene ruthenium complexes, which are then evaluated for their antimicrobial activity [].

Relevance: The target compound, N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, contains a nitrogen atom in the sulfonamide group and another in the amide group, potentially allowing it to act as a bidentate ligand under certain conditions. Although the specific N,N′-bidentate ligands described in [] are different from the target compound, this common structural motif suggests a possible avenue for exploring metal complex formation and potential applications in areas like catalysis or antimicrobial activity.

1,3-disubstituted ureas

Compound Description: This is a general class of organic compounds characterized by a urea functional group (NH-CO-NH) with different substituents at the two nitrogen atoms. The specific 1,3-disubstituted ureas synthesized and investigated in the patent [] are designed to inhibit acyl-CoA: cholesterolacyltransferase, an enzyme involved in cholesterol metabolism [].

Relevance: While N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is not a urea derivative, it features a closely related structural motif: an amide group (NH-CO-R). The patent [] describes a wide range of aryl substituents at the N1 position of the urea, including many that are similar to the 3,4-dimethylphenyl and 4-methylphenyl groups in the target compound. This suggests that some of the structure-activity relationship data for 1,3-disubstituted ureas might provide insight into the target compound's potential interaction with biological targets, particularly those that bind to amide or urea functional groups.

3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides

Compound Description: This refers to a series of novel compounds synthesized and characterized for their antimicrobial activity []. The structures of these compounds were confirmed by 1H NMR spectral data and elemental analysis []. They generally showed higher activity than reference drugs against strains of both Proteus vulgaris and Pseudomonas aeruginosa [].

Relevance: The target compound, N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, and these thieno(2,3-d)pyrimidine derivatives both feature a substituted aryl group directly attached to a nitrogen atom involved in an amide bond. While the core heterocyclic structures differ, this shared structural feature suggests that insights from the antimicrobial activity of these thieno(2,3-d)pyrimidine compounds might be relevant to exploring the biological activity of the target compound.

2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe)

Compound Description: This compound is a new hallucinogenic substance identified in blotter papers seized from the drug market []. It is an N-(2-methoxy)benzyl derivative of the 2C-D phenethylamine drug [].

Relevance: 25D-NBOMe and N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide both have a benzyl group attached to a nitrogen atom. Additionally, both compounds contain substituted aromatic rings, although the specific substitution patterns and core structures differ. This structural resemblance suggests a potential for similar pharmacological properties, despite belonging to different classes of compounds.

2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25E-NBOMe)

Compound Description: This is another new hallucinogenic substance found in blotter papers []. It is an N-(2-methoxy)benzyl derivative of the 2C-E phenethylamine drug [].

Relevance: Similar to 25D-NBOMe, 25E-NBOMe shares the benzyl group attached to a nitrogen atom with N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, and both have substituted aromatic rings. The slight difference in substitution on the core aromatic structure compared to 25D-NBOMe could provide further insight into the structure-activity relationships within this class of compounds.

2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-(2-methoxybenzyl)ethanamine (25G-NBOMe)

Compound Description: This is the third new hallucinogenic substance reported in the study [], identified in blotter papers from the drug market. It is an N-(2-methoxy)benzyl derivative of the 2C-G phenethylamine drug [].

Relevance: 25G-NBOMe, like the other NBOMe derivatives, shares the N-benzyl group and substituted aromatic ring features with the target compound, N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. The further variation in aromatic ring substitution compared to 25D-NBOMe and 25E-NBOMe allows for a more detailed understanding of how these modifications might influence activity.

Theophylline-1,2,4-triazole-S-linked N-phenyl acetamides

Compound Description: These are a group of compounds synthesized using an ultrasound-assisted approach []. They were investigated for their inhibitory activity against HCV serine protease and as antibacterial agents against B. subtilis QB-928 and E. coli AB-274 []. Specific examples include theophylline-1,2,4-triazole 4c with a 4-chlorophenyl moiety, which exhibited significant HCV serine protease inhibitory activity, and compound 4g with a 3,4-dimethylphenyl group, which showed strong antibacterial potential against B. subtilis [].

Properties

Product Name

N~2~-benzyl-N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C24H26N2O3S/c1-18-9-13-23(14-10-18)30(28,29)26(16-21-7-5-4-6-8-21)17-24(27)25-22-12-11-19(2)20(3)15-22/h4-15H,16-17H2,1-3H3,(H,25,27)

InChI Key

VEWBKIXMNVAYMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.